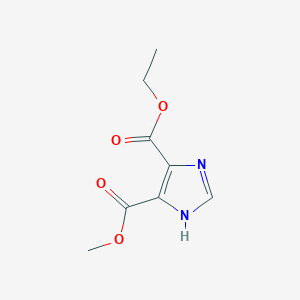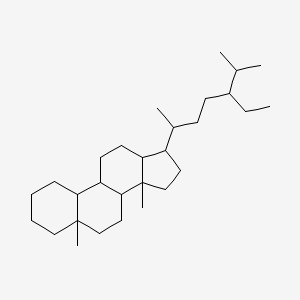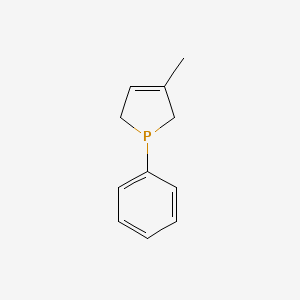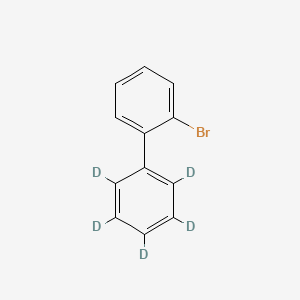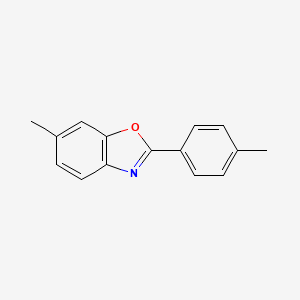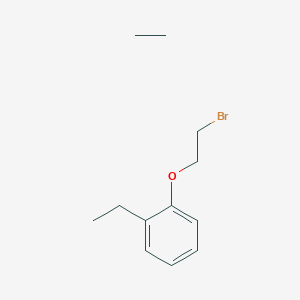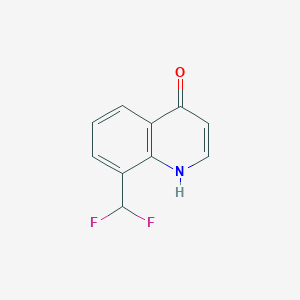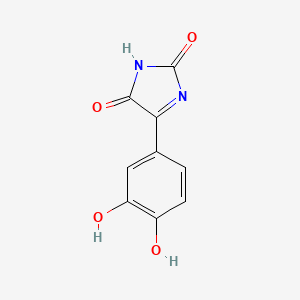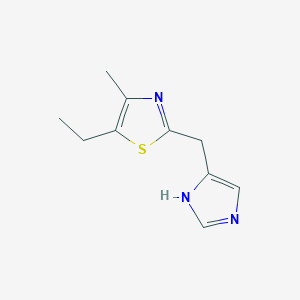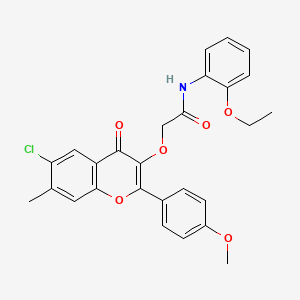
2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Chromen-4-one Core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-4-one core.
Substitution Reactions: Introduction of the chloro, methoxy, and methyl groups through electrophilic aromatic substitution reactions.
Etherification: The chromen-4-one core is then reacted with an appropriate phenol derivative to introduce the ether linkage.
Amidation: Finally, the acetamide group is introduced through an amidation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the chromen-4-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: The biochemical pathways affected by the compound, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((6-Chloro-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
- 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
Propriétés
Formule moléculaire |
C27H24ClNO6 |
|---|---|
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
2-[6-chloro-2-(4-methoxyphenyl)-7-methyl-4-oxochromen-3-yl]oxy-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24ClNO6/c1-4-33-22-8-6-5-7-21(22)29-24(30)15-34-27-25(31)19-14-20(28)16(2)13-23(19)35-26(27)17-9-11-18(32-3)12-10-17/h5-14H,4,15H2,1-3H3,(H,29,30) |
Clé InChI |
SWLDDBSHRGBCPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)COC2=C(OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



